Mechanism of Action Differentiation: ULK1 Agonist vs. ULK1 Inhibitor Functional Dichotomy
LYN-1604 is a direct ULK1 activator (agonist), whereas the majority of commercially available ULK1 tool compounds (SBI-0206965, ULK-101, MRT68921) are inhibitors. This functional dichotomy produces opposite cellular outcomes: LYN-1604 increases ULK1 kinase activity by 1.96-fold at 100 nM and induces ULK1-mATG13-FIP200-ATG101 complex-dependent cell death in TNBC cells [1]. In contrast, SBI-0206965 inhibits ULK1 with an IC50 of 108 nM and suppresses autophagy initiation .
| Evidence Dimension | ULK1 Modulation (Functional Direction) |
|---|---|
| Target Compound Data | Activation: 1.96-fold increase in ULK1 enzymatic activity at 100 nM |
| Comparator Or Baseline | SBI-0206965: Inhibition (IC50 = 108 nM for ULK1 kinase activity) |
| Quantified Difference | Functional inversion (activation vs. inhibition); opposite biological outcome |
| Conditions | ADP-Glo™ kinase assay (LYN-1604); ULK1 kinase activity assay (SBI-0206965) |
Why This Matters
This is the most fundamental procurement determinant: selecting an inhibitor instead of an agonist will reverse the intended experimental intervention on the ULK1-autophagy axis.
- [1] Zhang L, Fu L, Zhang S, et al. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo. Chem Sci. 2017;8(4):2687-2701. View Source
